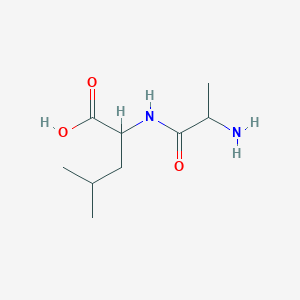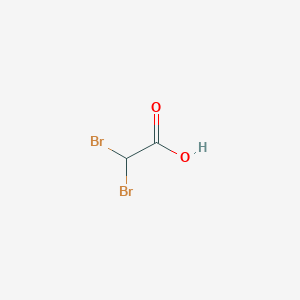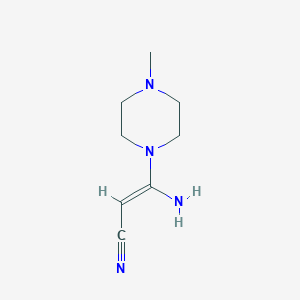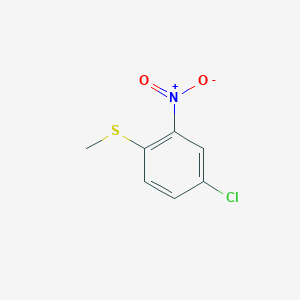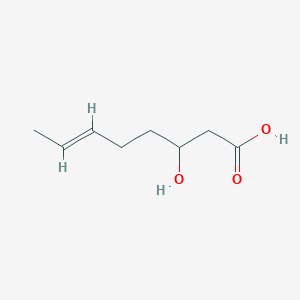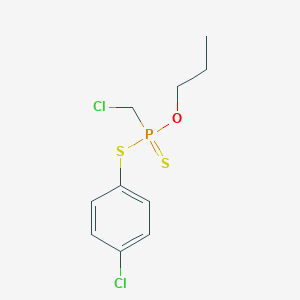
alpha-D-Glucose 1,6-bisphosphate
Overview
Description
Alpha-D-Glucose 1,6-Bisphosphate is a key metabolic regulator that plays a crucial role in various biochemical pathways. It is a hexose phosphate, specifically a carbohydrate derivative containing a hexose substituted by two phosphate groups. This compound is essential for the functionality of several enzymes involved in primary metabolism, including phosphoglucomutase .
Preparation Methods
Alpha-D-Glucose 1,6-Bisphosphate can be synthesized by a distinct family of α-phosphohexomutases. These enzymes are widely distributed in prokaryotes and catalyze the conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate into this compound . The reaction conditions typically involve the presence of a bound metal ion, usually magnesium, and a conserved phosphorylated seryl residue in the active site .
Chemical Reactions Analysis
Alpha-D-Glucose 1,6-Bisphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It acts as an essential activator of phosphoglucomutase by providing an initial phosphorylation of the active site.
Isomerization: The compound can be interconverted between alpha-D-glucose-1-phosphate and alpha-D-glucose-6-phosphate.
Hydrolysis: It can be hydrolyzed to produce glucose and inorganic phosphate under acidic conditions.
Common reagents and conditions used in these reactions include magnesium ions and specific enzymes like phosphoglucomutase . The major products formed from these reactions are glucose-1-phosphate, glucose-6-phosphate, and inorganic phosphate .
Scientific Research Applications
Alpha-D-Glucose 1,6-Bisphosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Alpha-D-Glucose 1,6-Bisphosphate involves its role as an activator of phosphoglucomutase. It provides an initial phosphorylation of the active site serine, which is essential for the enzyme’s catalytic activity . The compound is interconverted between glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycogen metabolism and glycolysis . The molecular targets and pathways involved include the glycolytic pathway and glycogen synthesis .
Comparison with Similar Compounds
Alpha-D-Glucose 1,6-Bisphosphate is unique compared to other similar compounds due to its dual phosphorylation sites and its role as an activator of phosphoglucomutase . Similar compounds include:
Fructose-1,6-Bisphosphate: Another hexose phosphate involved in glycolysis.
Glucose-1-Phosphate: An intermediate in glycogen metabolism.
Glucose-6-Phosphate: A key intermediate in glycolysis and the pentose phosphate pathway.
This compound stands out due to its specific role in activating phosphoglucomutase and its involvement in multiple metabolic pathways .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHOZGRAXYWRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864226 | |
| Record name | 1,6-Di-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-18-1 | |
| Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
